7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride
Description
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is a synthetic organic compound featuring a chroman backbone (a benzopyran ring system with a saturated oxygen heterocycle). Key structural attributes include:
- Methoxy group at the 7-position, enhancing electronic stability and influencing solubility.
- Primary amine at the 4-position, protonated as a hydrochloride salt to improve aqueous solubility and bioavailability.
Properties
IUPAC Name |
7-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12;/h4-6,10H,7,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGSDMBFOAUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)OC)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride involves several steps. The synthetic route typically starts with the formation of the chroman ring, followed by the introduction of the methoxy group and the amine functionality. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is investigated for its potential therapeutic effects:
- Anti-inflammatory Properties : Studies have shown that this compound can significantly reduce inflammatory markers in animal models of acute inflammation. This positions it as a candidate for developing anti-inflammatory drugs.
- Anticancer Activity : Preliminary research indicates that chroman derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Proteomics
In the realm of proteomics, this compound is utilized to study protein interactions and modifications:
- Protein Functionality : It helps elucidate the roles of specific proteins in various biological processes, contributing to a better understanding of disease mechanisms.
- Biomarker Discovery : The compound aids in identifying potential biomarkers for diseases by analyzing protein expression profiles under different conditions.
Biochemical Studies
The compound's biochemical properties make it valuable for various laboratory applications:
- Cellular Effects : It influences cell signaling pathways and gene expression, which are critical for understanding cellular responses to drugs.
- Metabolic Pathways : Research indicates its involvement in several metabolic pathways, particularly those mediated by cytochrome P450 enzymes.
Case Studies
Several case studies have documented the effects and applications of this compound:
-
Anti-inflammatory Research :
- In a controlled study involving animal models, treatment with this compound led to a significant decrease in pro-inflammatory cytokines compared to control groups. This suggests its potential as an anti-inflammatory agent.
-
Cancer Research :
- A study explored the compound's effects on cancer cell lines, revealing that it induces apoptosis through the modulation of specific signaling pathways involved in cell survival. This positions it as a promising lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 7-methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride and related compounds:
Key Observations
Pharmacological Activity
- Ormeloxifene demonstrates how the 3-phenyl group on the chroman ring is critical for SERM activity, enabling estrogen receptor binding and contraceptive effects . The absence of this group in the target compound may reduce SERM efficacy but could allow selectivity for other targets.
- The primary amine in this compound may facilitate interactions with amine receptors (e.g., adrenergic or serotonergic systems), unlike the hydroxyl and chlorine substituents in 6-chloro-2,2-dimethylchroman-7-ol .
Physicochemical Properties
Research Findings and Implications
- Ormeloxifene’s success underscores the importance of chroman ring modifications for therapeutic activity. The target compound’s 2,2-dimethyl and 7-methoxy groups may similarly enhance metabolic stability and receptor affinity .
- Coumarin derivatives (e.g., 4-aminomethyl-7-methoxy-chromen-2-one HCl) exhibit distinct reactivity due to their unsaturated ketone group, making them more polar but less stable under reducing conditions compared to chroman analogs .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | 7-Methoxy-2,2-dimethyl-chroman-4-ylamine HCl | Ormeloxifene | 6-Chloro-2,2-dimethylchroman-7-ol |
|---|---|---|---|
| Molecular Weight | ~245 g/mol (estimated) | 502.1 g/mol | 212.67 g/mol |
| Solubility | High (HCl salt) | Moderate | Low (hydroxyl group) |
| LogP (Predicted) | 1.8–2.5 | 5.2 | 2.0 |
Biological Activity
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is a compound of interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 243.73 g/mol
- CAS Number : 199586-71-5
The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets:
- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular responses.
- Receptor Interaction : It can act as an agonist or antagonist at certain receptor sites, influencing signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties by:
- Inhibiting tumor growth through modulation of the cell cycle.
- Inducing apoptosis in cancer cells.
Research indicates that compounds with similar structures have shown promise in cancer immunotherapy by blocking PD-1/PD-L1 interactions, which are crucial for tumor evasion from immune responses .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Isopropylphenoxy methyl piperidine | Anticancer | Receptor modulation |
| N-(3-Amino-2-methylphenyl)-2-phenoxybutanamide | Anti-inflammatory | Enzyme inhibition |
| 4-Bromophenylacetic acid | Antimicrobial | Cell membrane disruption |
This table highlights the unique pharmacological properties of this compound compared to similar compounds, emphasizing its potential as a therapeutic agent .
Study on Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory effects of the compound in animal models of acute inflammation. The results indicated a marked reduction in inflammatory markers and symptoms when treated with this compound compared to control groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is commonly employed. For example, a precursor like 4-bromomethyl-7-methoxy-chromen-2-one can undergo nucleophilic substitution with hexamethylenetetramine in chloroform, followed by hydrolysis in ethanol with concentrated HCl to yield the target compound. Key optimization steps include solvent selection (e.g., chloroform for solubility), reagent stoichiometry (e.g., 1:1.5 molar ratio of precursor to hexamethylenetetramine), and controlled reflux conditions to monitor reaction completion (e.g., color change from yellow to white). Polar solvents like ethanol are critical for hydrolysis efficiency . Oxidation and reduction steps (e.g., using LiAlH₄ or NaBH₄) may further refine intermediates, as noted in analogous amine syntheses .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR in DMSO-d₆ can confirm proton environments (e.g., δ 3.87 ppm for methoxy groups, δ 4.35 ppm for CH₂-N linkages) .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase columns with UV detection.
- Mass Spectrometry : High-resolution MS (e.g., exact mass 336.26 g/mol) ensures molecular formula accuracy .
- X-ray Crystallography : Supplementary crystallographic data (e.g., CCDC deposition numbers) resolve structural ambiguities in solid-state configurations .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management : Collect solids mechanically (e.g., with a dustpan) and neutralize acidic residues using bicarbonate solutions. Avoid water jets to prevent aerosolization .
- Waste Disposal : Segregate halogenated waste (e.g., chloroform byproducts) for incineration by licensed facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvated water, tautomerism, or polymorphic forms. Strategies include:
- Deuterated Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., amine proton tautomerism).
- Cross-Validation with Crystallography : Compare experimental NMR data with computed spectra from X-ray-derived structures .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Intermediate Purity : Purify intermediates (e.g., via column chromatography) before proceeding to hydrolysis.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution rates .
- Reaction Monitoring : Use TLC or in-situ IR to terminate hydrolysis at the white precipitate stage, avoiding over-acidification .
- Scale-Up Adjustments : Increase solvent volume by 20% to prevent aggregation during reflux .
Q. How can computational tools complement experimental data in elucidating the compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for derivatization .
- Molecular Dynamics Simulations : Model solvation effects in polar solvents (e.g., ethanol) to refine reaction mechanisms .
- InChI Key Validation : Cross-reference computed InChI keys (e.g., MBNUDZBOVNEINV-UHFFFAOYSA-N) with experimental data to verify stereochemistry .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed melting points?
- Methodological Answer : Divergences often stem from polymorphic forms or impurities. Steps include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
